Malononitrile, methyl 4-methoxyphenyldiazenyl-
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Overview
Description
Malononitrile, methyl 4-methoxyphenyldiazenyl- is an organic compound with the molecular formula C₁₁H₁₀N₄O and a molecular weight of 214.2233 g/mol . This compound is known for its unique structure, which includes a diazenyl group (N=N) attached to a methoxyphenyl ring and a malononitrile moiety. It has various applications in scientific research and industry due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malononitrile, methyl 4-methoxyphenyldiazenyl- can be synthesized through a series of chemical reactions. One common method involves the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde or ketone in the presence of a base such as piperidine . The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of malononitrile, methyl 4-methoxyphenyldiazenyl- often involves the gas-phase reaction of acetonitrile and cyanogen chloride . This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Malononitrile, methyl 4-methoxyphenyldiazenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Bases: Piperidine, triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Malononitrile, methyl 4-methoxyphenyldiazenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of malononitrile, methyl 4-methoxyphenyldiazenyl- involves its reactivity with various molecular targets. The diazenyl group can participate in nucleophilic and electrophilic reactions, leading to the formation of different products. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with the formula CH₂(CN)₂, used as a building block in organic synthesis.
Benzylidenemalononitrile: A derivative of malononitrile used in the synthesis of various organic compounds.
2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile: A low molecular weight fluorescent material with applications in optoelectronics.
Uniqueness
Malononitrile, methyl 4-methoxyphenyldiazenyl- is unique due to its combination of a diazenyl group and a methoxyphenyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
74904-96-4 |
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Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)diazenyl]-2-methylpropanedinitrile |
InChI |
InChI=1S/C11H10N4O/c1-11(7-12,8-13)15-14-9-3-5-10(16-2)6-4-9/h3-6H,1-2H3 |
InChI Key |
YYJWRDXPMLLJFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C#N)N=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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